molecular formula C11H6ClF3N2O2 B1319270 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 437711-25-6

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1319270
M. Wt: 290.62 g/mol
InChI Key: ZZAQBCQHLAXJBW-UHFFFAOYSA-N
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Patent
US07148217B2

Procedure details

A sample of the crude product from Step A (approximately 89%, 56.0 g, 0.18 mole) was dissolved in acetonitrile (400 mL) and a solution of NaH2PO4 (120 g, 0.87 mole) in 520 mL of water was added. Sodium hypochlorite solution (5.25% in water, 128 g, 2.6 mole) was added dropwise over 10–15 minutes. The orange solution was maintained at room temperature for 30 minutes. The reaction mixture was cooled in an ice bath and a solution of NaClO2 in 560 mL of water was added dropwise, keeping the temperature below 11° C. Gas evolution was observed and an aqueous sodium hydroxide scrubber was used to quench evolved chlorine. After the addition was complete, the reaction mixture was kept cold for one hour then allowed to reach room temperature overnight. To the reaction mixture was added 80 mL of concentrated hydrochloric acid dropwise to bring the pH below 3. The reaction mixture was extracted twice with ethyl acetate and the combined organic extracts were added dropwise rapidly with stirring to a cooled (<15° C.) solution of 300 g of NAHSO3 in 1300 mL of water. The mixture was partitioned and the aqueous phase extracted with ethyl acetate. The combined organic phases were washed with saturated brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was taken up in chlorobutane and reconcentrated (twice). The resulting brown solid was titurated in 100 mL of ethyl ether in hexane (1%). Small portions of chlorobutane were added to help granulate the solid. The product was collected via filtration, washed with hexanes and dried. The product consisted of 40.8 g of tan solid, which was essentially pure based upon 1H NMR.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
520 mL
Type
solvent
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
560 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]2[O:14]C=CC=2)=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1.Cl[O-].[Na+].[O-:25]Cl=O.[Na+].[OH-].[Na+]>C(#N)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]([OH:14])=[O:25])=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
NaH2PO4
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
520 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
128 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
560 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 11° C
CUSTOM
Type
CUSTOM
Details
to quench
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
to reach room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 80 mL of concentrated hydrochloric acid dropwise
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ethyl acetate
ADDITION
Type
ADDITION
Details
the combined organic extracts were added dropwise rapidly
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (<15° C.) solution of 300 g of NAHSO3 in 1300 mL of water
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Small portions of chlorobutane were added
FILTRATION
Type
FILTRATION
Details
The product was collected via filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.